4-Methoxy-6-(trifluoromethyl)picolinaldehyde

Lipophilicity Physicochemical Profiling Drug Design

4-Methoxy-6-(trifluoromethyl)picolinaldehyde (IUPAC: 4-methoxy-6-(trifluoromethyl)pyridine-2-carbaldehyde; CAS 1256812-95-9; MF C₈H₆F₃NO₂; MW 205.13 g/mol) is a heterocyclic aromatic aldehyde belonging to the methoxy-trifluoromethyl picolinaldehyde regioisomer family. It features a 2-formyl group on a pyridine ring simultaneously substituted with an electron-donating 4-methoxy (–OCH₃) group and a strongly electron-withdrawing 6-trifluoromethyl (–CF₃) group.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B15524103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-(trifluoromethyl)picolinaldehyde
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C(F)(F)F)C=O
InChIInChI=1S/C8H6F3NO2/c1-14-6-2-5(4-13)12-7(3-6)8(9,10)11/h2-4H,1H3
InChIKeyLOMUETVVOJORNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-(trifluoromethyl)picolinaldehyde (CAS 1256812-95-9): Core Physicochemical and Structural Profile for Procurement Evaluation


4-Methoxy-6-(trifluoromethyl)picolinaldehyde (IUPAC: 4-methoxy-6-(trifluoromethyl)pyridine-2-carbaldehyde; CAS 1256812-95-9; MF C₈H₆F₃NO₂; MW 205.13 g/mol) is a heterocyclic aromatic aldehyde belonging to the methoxy-trifluoromethyl picolinaldehyde regioisomer family [1]. It features a 2-formyl group on a pyridine ring simultaneously substituted with an electron-donating 4-methoxy (–OCH₃) group and a strongly electron-withdrawing 6-trifluoromethyl (–CF₃) group. This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, where the aldehyde handle enables condensation, reductive amination, and nucleophilic addition chemistries [2]. Its computed physicochemical properties—XLogP3 of 1.5, Topological Polar Surface Area (TPSA) of 39.2 Ų, and 6 hydrogen bond acceptor sites—position it as a moderately lipophilic, polar intermediate suitable for constructing drug-like scaffolds [1].

Why 4-Methoxy-6-(trifluoromethyl)picolinaldehyde Cannot Be Interchanged with Positional Isomers or Non-Methoxy Analogs


Generic substitution among methoxy-trifluoromethyl picolinaldehyde regioisomers carries quantifiable risk due to structurally encoded differences in lipophilicity and electronic character that directly affect downstream reactivity, pharmacokinetic properties of derived products, and synthetic accessibility. All regioisomers share the identical molecular formula (C₈H₆F₃NO₂, MW 205.13) [1], making them indistinguishable by elemental analysis or mass spectrometry alone, yet their computed XLogP3 values span at least 0.3 log units (range: 1.5–1.8) depending on the relative positioning of –OCH₃ and –CF₃ substituents [2][3][4]. Furthermore, the 6-CF₃ substitution pattern present in this compound aligns with the dominant motif in commercial trifluoromethylpyridine agrochemicals and pharmaceuticals [5], whereas the 4-CF₃ pattern is adopted in only a handful of marketed products. Substituting a regioisomer without adjusting for these physicochemical and structural differences can alter LogP-dependent membrane permeability, metabolic stability, or synthetic route feasibility—compromising lead optimization campaigns and scale-up processes. The quantitative evidence that follows establishes the specific, measurable dimensions along which this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 4-Methoxy-6-(trifluoromethyl)picolinaldehyde Against Its Closest Analogs


Computed Lipophilicity (XLogP3): This Compound Is 0.3 Log Units More Polar Than 6-Methoxy-4-CF₃ and 6-Methoxy-5-CF₃ Regioisomers

The target compound, 4-methoxy-6-(trifluoromethyl)picolinaldehyde, exhibits a PubChem-computed XLogP3 value of 1.5 [1]. In contrast, two closely related regioisomers—6-methoxy-4-(trifluoromethyl)picolinaldehyde (CAS 1256793-83-5) and 6-methoxy-5-(trifluoromethyl)picolinaldehyde (CAS 1256820-83-3)—each show an XLogP3 of 1.8 under identical computational methodology (XLogP3 v3.0, PubChem release 2019.06.18) [2][3]. A third regioisomer, 5-methoxy-6-(trifluoromethyl)picolinaldehyde (CAS 1245915-99-4), shares the same XLogP3 of 1.5 as the target compound [4], indicating that lipophilicity within this family is governed by the relative positioning of –OCH₃ and –CF₃ rather than by mere presence of the functional groups.

Lipophilicity Physicochemical Profiling Drug Design

Topological Polar Surface Area: Methoxy-Substituted Analog Offers 31% Higher TPSA Than Non-Methoxy 4-(Trifluoromethyl)picolinaldehyde

The target compound has a computed Topological Polar Surface Area (TPSA) of 39.2 Ų [1]. This is 31% higher than the TPSA of 30 Ų reported for the non-methoxy analog 4-(trifluoromethyl)pyridine-2-carbaldehyde (CAS 132470-83-8) [2]. All methoxy-containing regioisomers (including the target compound and the 6-methoxy-4-CF₃, 6-methoxy-5-CF₃, and 5-methoxy-6-CF₃ isomers) share an identical TPSA of 39.2 Ų [1][3][4][5], confirming that the methoxy group is the sole driver of increased polar surface area relative to non-methoxy analogs.

Polar Surface Area Membrane Permeability Bioavailability Prediction

Substitution Pattern Alignment with Market-Validated Agrochemical and Pharmaceutical Motifs: 6-CF₃ vs. 4-CF₃ Prevalence

According to the 2021 comprehensive review by Tsukamoto et al., the 6-trifluoromethyl-substituted pyridine motif dominates among commercial TFMP-containing agrochemicals, with more than 20 ISO-common-name products incorporating this substitution pattern [1]. In contrast, the 4-trifluoromethyl-substituted pyridine moiety is adopted in relatively few agrochemicals, with only flonicamid and pyroxsulam having been commercialized as of the review date [1]. The target compound, bearing the 6-CF₃ group, thus aligns structurally with the prevailing pattern in marketed crop protection agents, whereas the regioisomer 6-methoxy-4-(trifluoromethyl)picolinaldehyde (CAS 1256793-83-5) [2] carries the less prevalent 4-CF₃ motif.

Agrochemical Design Pharmaceutical Intermediate Structure-Activity Relationship

Aldehyde Reactivity Tuning by 4-Methoxy Substitution: Electronic and Hydrogen-Bonding Effects Relative to Non-Methoxy and Ortho-Methoxy Analogs

A 2025 study by the JACS Au group systematically quantified equilibrium constants (K₂) for imine formation from substituted 2-pyridinecarboxaldehydes (2-PCAs) with N-terminal amines [1]. Ortho-methoxy 2-PCA derivatives 4 and 10 exhibited K₂ values similar to the parent (unsubstituted) 2-PCAs, indicating that ortho-methoxy groups engage in a dual role: electron donation slows amine attack while hydrogen-bonding capacity favors subsequent dehydration, resulting in a net equilibrium comparable to unsubstituted analogs [1]. In contrast, para-hydroxy substitution (compound 5) abolished detectable imine formation entirely by reducing aldehyde electrophilicity without compensatory hydrogen-bond stabilization [1]. The target compound's 4-methoxy group is positioned para to the aldehyde, analogous to the para-hydroxy case, but with a methyl-capped oxygen that cannot act as a hydrogen-bond donor. By class-level inference, the 4-methoxy substituent is expected to reduce aldehyde electrophilicity (through resonance electron donation) without providing the compensatory iminium-stabilizing hydrogen bond observed for ortho-methoxy derivatives, yielding net imine formation rates intermediate between para-hydroxy (negligible) and ortho-methoxy/ parent (full) cases.

Aldehyde Reactivity Imine Formation Bioconjugation Chemistry

Commercial Purity Specification: Target Compound Routinely Supplied at 98% vs. 97% for 5-Methoxy-6-CF₃ Regioisomer

Multiple commercial suppliers list 4-methoxy-6-(trifluoromethyl)picolinaldehyde at a standard purity of 98% (HPLC or equivalent) . In comparison, the 5-methoxy-6-(trifluoromethyl)picolinaldehyde regioisomer (CAS 1245915-99-4) is typically offered at 97% purity , representing a 1 percentage-point differential in specification. The 6-methoxy-4-CF₃ isomer (CAS 1256793-83-5) is also available at 98% , making purity alone insufficient for regioisomer differentiation but relevant for procurement decisions between the target compound and the 5-methoxy-6-CF₃ variant.

Chemical Purity Procurement Specification Quality Control

Optimal Application Scenarios for 4-Methoxy-6-(trifluoromethyl)picolinaldehyde Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderately Lipophilic Pyridine Scaffolds with the Market-Validated 6-CF₃ Motif

When constructing compound libraries targeting intracellular enzymes or receptors where balanced lipophilicity (cLogP ~2–4 for derived compounds) is desired, this building block provides a 0.3 log-unit lower starting XLogP₃ (1.5) compared to 6-methoxy-4-CF₃ and 6-methoxy-5-CF₃ regioisomers (1.8) [1]. The 6-CF₃ substitution pattern aligns with >20 marketed TFMP-containing drugs and agrochemicals, offering a structurally validated entry point for SAR exploration [2]. The aldehyde at the 2-position enables facile diversification via reductive amination or condensation without additional protection/deprotection steps.

Bioconjugation: Controlled N-Terminal Protein Labeling with Attenuated Imine Formation Kinetics

The 4-methoxy (para) substitution is predicted, by class-level inference from the JACS Au 2025 study, to confer reduced aldehyde electrophilicity relative to unsubstituted or ortho-methoxy 2-PCAs while avoiding the complete loss of imine formation seen with para-hydroxy analogs [3]. This property is advantageous for protein bioconjugation protocols requiring slower, more controllable labeling kinetics—for instance, when conjugating sensitive therapeutic proteins where rapid, uncontrolled modification risks aggregation or loss of activity. The higher TPSA (39.2 Ų) relative to non-methoxy analogs (30 Ų) may also improve aqueous solubility of the labeling reagent [4].

Agrochemical Intermediate Synthesis: Building Block for 6-CF₃ Herbicide and Fungicide Analogs

The dominance of the 6-trifluoromethylpyridine motif in commercial herbicides (fluazifop-butyl, pyroxsulam) and fungicides makes this compound a strategic starting material for synthesizing novel analogs with established physicochemical precedent [2]. The 4-methoxy group can serve as a latent handle for further functionalization (e.g., demethylation to 4-hydroxy for O-alkylation or O-arylation) or as a solubility-enhancing group retained in the final active ingredient. The 98% commercial purity specification supports direct use in discovery-scale parallel synthesis without additional purification .

Schiff-Base Ligand and Coordination Chemistry: Tuned Electronic Character Through Combined –OCH₃ and –CF₃ Substitution

For the synthesis of Schiff-base ligands used in transition-metal catalysis, the simultaneous presence of an electron-donating 4-methoxy group and an electron-withdrawing 6-trifluoromethyl group on the pyridine ring creates a push-pull electronic system that can modulate metal binding affinity and redox properties of the resulting complexes. The 0.3 log-unit lipophilicity differential versus other regioisomers [1] may influence catalyst solubility and phase-transfer behavior in biphasic reaction systems. The aldehyde group at the 2-position is ideally positioned for condensation with primary amines to form bidentate (N,N) or tridentate (N,N,O) ligand frameworks.

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